molecular formula C21H28O2 B1258988 (17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione

(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione

Cat. No. B1258988
M. Wt: 312.4 g/mol
InChI Key: WDXRGPWQVHZTQJ-XRVIQIRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Synthesis and Derivative Studies

This compound has been explored in various synthetic and derivative studies. For instance, the synthesis of related cyclopenta[a]phenanthrenes like 11-trifluoromethyl-, 11-cyano-, and 11-amino-15,16-dihydrocyclopenta[a]phenanthren-17-ones has been optimized using a derived ethylene diketal approach (Coombs, 1999). Additionally, the compound has been used as an intermediate in the synthesis of hormone pharmaceuticals, as demonstrated by the study of 16β-Bromo-17-hydroxypregn-4-ene-3,11,20-trione chloroform solvate (Nie, Wang, & Zhou, 2006).

Carcinogenicity and Biological Activity

Several studies have examined the carcinogenic potential of cyclopenta[a]phenanthrenes and their derivatives. For instance, research has been conducted on the bay-region distortions in cyclopenta[a]phenanthrenes and their capacity to produce skin tumors in mice (Kashino et al., 1986). Other studies have focused on the correlation between carcinogenicity and the chemical structure in cyclopenta[a]phenanthrenes (Coombs, Bhatt, & Croft, 1973), and the carcinogenicity of cyclopenta[a]phenanthrene and chrysene derivatives in Sencar mice (Bhatt & Coombs, 1990).

Chemical Constituents and Metabolism

Research into the chemical constituents of various natural products has also involved compounds related to (17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione. For example, studies have been conducted on the chemical constituents of Commiphora mukul, identifying various cyclopenta[a]phenanthrene derivatives (Wang Jin-hui, 2012). Additionally, the in vitro metabolism of cyclopenta[a]phenanthrenes has been studied to understand their biological processing and potential effects (Coombs, Russell, Jones, & Ribeiro, 1985).

properties

Product Name

(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4-

InChI Key

WDXRGPWQVHZTQJ-XRVIQIRUSA-N

Isomeric SMILES

C/C=C\1/C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 2
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 3
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 4
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 5
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 6
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione

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